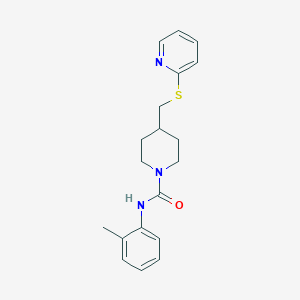

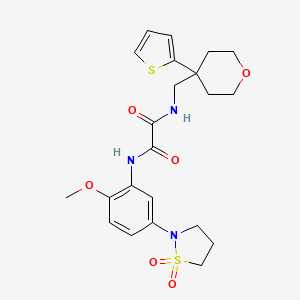

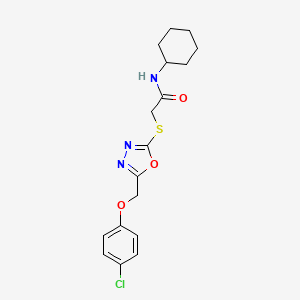

![molecular formula C17H16N2O3S2 B2510752 4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886935-99-5](/img/structure/B2510752.png)

4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a thiazole ring, which is a heterocyclic compound that also appears in many biologically active substances .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and an ethylsulfonyl group . These functional groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi-stacking, which could influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, thiazole, and ethylsulfonyl groups . For example, the amide group in benzamides can participate in various reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption properties .Applications De Recherche Scientifique

Pesticidal Properties

The compound has been investigated for its pesticidal potential. Researchers synthesized a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. These derivatives were efficiently produced via the Betti reaction. Bioassay results demonstrated favorable insecticidal activity, particularly against the oriental armyworm and diamondback moth. Some compounds exhibited LC50 values as low as 0.0988 – 5.8864 mg/L against the diamondback moth. Additionally, certain derivatives displayed lethality rates against spider mites .

Antimicrobial Activity

Exploring its antimicrobial properties, scientists synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine. These derivatives were evaluated for their antimicrobial effects. While specific details on the antimicrobial spectrum are not provided in the available literature, this application highlights the compound’s potential in combating microbial infections .

Calcium Imaging in Insects

Calcium imaging experiments revealed that certain derivatives (e.g., 8h, 8i, and viii) could activate the release of calcium ions in insect (M. sep-arata) central neurons at a higher concentration (50 mg/L). This finding suggests a role in modulating calcium signaling pathways, which could have implications for insect physiology and behavior .

Agrochemical Development

Given its pesticidal properties, this compound could serve as a starting point for designing new insecticidal or acaricidal agents. Structural modifications based on the SAR (structure-activity relationship) analysis may lead to improved agrochemicals for pest control .

Photoluminescent Materials

While not directly related to scientific research, it’s worth noting that the compound’s derivatives have been explored as photoluminescent materials. Specifically, two ligands—BTZ-Cz-OH and BTZ-DCz-OH—along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF) were investigated for their luminescent properties .

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mécanisme D'action

Mode of Action

Similar compounds have been found to exhibit inhibitory action against hiv-1 reverse transcriptase . The compound may interact with its targets, leading to changes in their function. More detailed studies are needed to elucidate the exact mechanism of interaction.

Biochemical Pathways

Related compounds have been associated with the inhibition of hiv-1 reverse transcriptase, which plays a crucial role in the replication of hiv-1 .

Result of Action

Related compounds have shown inhibitory effects on hiv-1 reverse transcriptase, which could potentially lead to a decrease in the replication of hiv-1 .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of the compound .

Propriétés

IUPAC Name |

4-ethylsulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHFOJYFANKVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

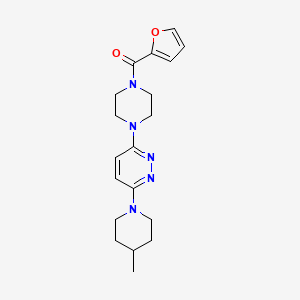

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

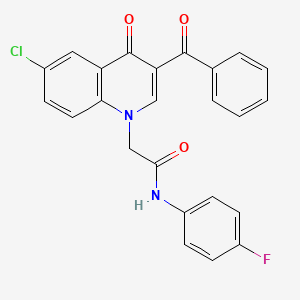

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

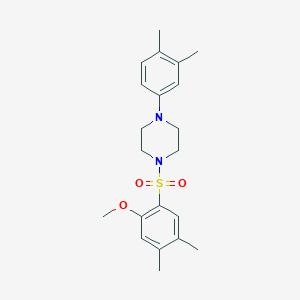

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)